Structural Differentiation: Pyrrolidinylmethyl vs. Direct Pyrrolidinyl Attachment Alters Scaffold Geometry
2-(Pyrrolidin-3-ylmethyl)pyrimidine (CAS 1316224-83-5) features a methylene linker (-CH2-) between the pyrimidine ring and the pyrrolidine nitrogen, whereas its close analog, 2-(Pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5), has a direct C-N bond at the 2-position . This structural difference fundamentally alters the spatial orientation and flexibility of the pyrrolidine ring relative to the pyrimidine core.
| Evidence Dimension | Linker between pyrimidine and pyrrolidine rings |
|---|---|
| Target Compound Data | Methylene (-CH2-) linker; SMILES: C1=CN=C(CC2CCNC2)N=C1 |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5): Direct C-N bond; SMILES: C1(N2CCCC2)=NC=CC=N1 |
| Quantified Difference | One additional rotatable bond (2 vs 1) and a different nitrogen hybridization state (secondary amine vs. aniline-like) |
| Conditions | Structural analysis based on SMILES strings and molecular descriptors |
Why This Matters
The presence of the methylene linker in the target compound introduces greater conformational flexibility and a distinct amine basicity (pKa ~9.86) compared to the directly attached analog, which can be a critical determinant for binding pocket accommodation in fragment-based lead discovery .
